N,N-diethyl-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]ethanamine;dihydrochloride
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Overview
Description
N,N-diethyl-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]ethanamine;dihydrochloride is a chemical compound that features a benzimidazole ring fused with a methoxy group and a diethylaminoethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]ethanamine typically involves the following steps:
Formation of the Benzimidazole Ring: The benzimidazole ring is synthesized by condensing o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative under acidic conditions.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the benzimidazole ring using methyl iodide or dimethyl sulfate in the presence of a base.
Attachment of the Diethylaminoethyl Side Chain: The final step involves the alkylation of the benzimidazole derivative with diethylaminoethyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]ethanamine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
N,N-diethyl-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]ethanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can bind to the active site of enzymes, inhibiting their activity. The diethylaminoethyl side chain may enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- N,N-diethyl-2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]ethanamine
- N,N-diethyl-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]ethanamine
- N,N-diethyl-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]ethanamine
Uniqueness
N,N-diethyl-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]ethanamine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group may enhance the compound’s solubility and stability, making it a valuable candidate for various applications.
Properties
IUPAC Name |
N,N-diethyl-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3OS.2ClH/c1-4-17(5-2)8-9-19-14-15-12-7-6-11(18-3)10-13(12)16-14;;/h6-7,10H,4-5,8-9H2,1-3H3,(H,15,16);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRQTYQIQRXRJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCSC1=NC2=C(N1)C=C(C=C2)OC.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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